Cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by its five-membered nitrogen-containing heterocyclic structure, which includes two ester groups at the 3 and 4 positions of the pyrrolidine ring. This configuration is essential for its chemical and biological properties, making it a significant compound in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods involving pyrrolidine derivatives and dimethyl carbonate, often in the presence of bases like sodium hydride. It is commercially available from chemical suppliers and is utilized in scientific research and industrial applications.
Cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is classified as an organic compound, specifically an amino acid derivative due to the presence of the pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 223.65 g/mol.
The synthesis of cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride typically involves:
In industrial settings, the synthesis may be scaled up using automated equipment. Continuous monitoring of reaction parameters ensures consistency and efficiency, which is critical for large-scale production.
The molecular structure of cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride can be represented as follows:
COC(=O)[C@@H]1CNC[C@@H]1C(=O)OC.Cl
The molecular weight is approximately 223.65 g/mol, with a boiling point that varies depending on environmental conditions. The compound exhibits chirality due to its stereochemical configuration.
Cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride participates in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used. For example:
Cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride has been studied for its potential biological activities. Its mechanism of action involves:
Research indicates that the compound's chiral nature enhances its ability to interact effectively with biological targets, making it valuable for medicinal applications.
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C8H14ClNO4 |
Molecular Weight | 223.65 g/mol |
Solubility | Very soluble |
Cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride has several scientific uses:
This compound's unique structural features and reactivity make it a versatile tool in both research and industrial applications.
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 491589-22-1
CAS No.: 173449-96-2